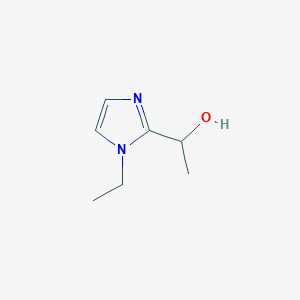
2-Amino-2-cyclohexylethan-1-ol hydrochloride
Overview
Description
“2-Amino-2-cyclohexylethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1354951-41-9 . It has a molecular weight of 179.69 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of “2-Amino-2-cyclohexylethan-1-ol hydrochloride” is C8H18ClNO . The structure includes a cyclohexyl group attached to an ethanolamine group, which is protonated to form the hydrochloride salt .Physical And Chemical Properties Analysis
“2-Amino-2-cyclohexylethan-1-ol hydrochloride” is a powder . The compound is typically stored at room temperature .Scientific Research Applications
Bioorganometallic Chemistry
Bioorganometallic Chemistry of Molybdocene Dichloride : This review focuses on the biological chemistry of molybdocene dichloride, including its catalytic properties in organic synthesis and polymer chemistry, and its potent antitumor properties. The study discusses the effects of concentration, pH, and ionic strength on the hydrolysis rates of cyclopentadienyl and halide ligands, providing insights into the physiological behavior of similar compounds (Waern & Harding, 2004).
Cyclodextrin Complexation
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents : This review summarizes over 200 reports on the complexation of cyclodextrins (CDs) with antibiotics and antibacterial agents. It highlights the potential of CDs to improve solubility, modify drug release profiles, and enhance antimicrobial activity. Such studies might indicate how "2-Amino-2-cyclohexylethan-1-ol hydrochloride" could be applied in drug delivery systems (Boczar & Michalska, 2022).
Synthesis and Modification
Indole Synthesis Review : This comprehensive review proposes a classification for indole synthesis methods, focusing on the last bond formed in the five-membered indole ring. It covers strategies that could potentially be applied to the synthesis or modification of compounds like "2-Amino-2-cyclohexylethan-1-ol hydrochloride" (Taber & Tirunahari, 2011).
Dendrimer Applications
PEGylated PAMAM Dendrimers for Drug and Gene Delivery : This review discusses the use of poly(amidoamine) dendrimers (PAMAM) in drug delivery, emphasizing the benefits of PEGylation to enhance efficacy and mitigate toxicity. The synthesis, properties, and biomedical applications of these dendrimers suggest potential methodologies for enhancing the solubility and delivery of complex molecules like "2-Amino-2-cyclohexylethan-1-ol hydrochloride" (Luong et al., 2016).
Analytical Methods
Methodology for Determining Degree of Hydrolysis of Proteins in Hydrolysates : This review provides an overview of methods for determining the degree of hydrolysis (DH) of protein hydrolysates, which could be relevant for analyzing the reactivity and interactions of "2-Amino-2-cyclohexylethan-1-ol hydrochloride" in various biochemical applications (Rutherfurd, 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
2-amino-2-cyclohexylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLKJMHKAXHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354951-41-9 | |
| Record name | 2-amino-2-cyclohexylethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ruthenium,amminetrichlorobis[(sulfinyl-KS)bis[methane]]-(9CI)](/img/structure/B3419002.png)





![Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3419042.png)

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/no-structure.png)